molecular formula C64H114N10O17 B8091898 Unk-Leu-D-Glu-D-aThr(1)-DL-Ile-Leu-DL-Ser-DL-Leu-DL-Leu-D-Ser-DL-Val-(1)

Unk-Leu-D-Glu-D-aThr(1)-DL-Ile-Leu-DL-Ser-DL-Leu-DL-Leu-D-Ser-DL-Val-(1)

Cat. No.: B8091898
M. Wt: 1295.6 g/mol
InChI Key: AFOLBAYDTRBYBA-OFFMHJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Unk-Leu-D-Glu-D-aThr(1)-DL-Ile-Leu-DL-Ser-DL-Leu-DL-Leu-D-Ser-DL-Val-(1)” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide includes both L- and D- amino acids, which can influence its structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “Unk-Leu-D-Glu-D-aThr(1)-DL-Ile-Leu-DL-Ser-DL-Leu-DL-Leu-D-Ser-DL-Val-(1)” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the coupling and deprotection steps, ensuring high efficiency and yield. Purification is often achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Can affect amino acids like methionine and cysteine.

    Reduction: Often used to break disulfide bonds.

    Substitution: Amino acid residues can be modified or replaced.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: N-hydroxysuccinimide (NHS) esters for modifying lysine residues.

Major Products

The products of these reactions depend on the specific amino acids involved. For example, oxidation of cysteine can form cystine, while reduction can revert cystine back to cysteine.

Scientific Research Applications

Peptides like “Unk-Leu-D-Glu-D-aThr(1)-DL-Ile-Leu-DL-Ser-DL-Leu-DL-Leu-D-Ser-DL-Val-(1)” have diverse applications:

    Chemistry: Used as building blocks for more complex molecules.

    Biology: Serve as models for studying protein structure and function.

    Medicine: Potential therapeutic agents for diseases like cancer and diabetes.

    Industry: Used in the development of biomaterials and nanotechnology.

Mechanism of Action

The mechanism of action for peptides depends on their sequence and structure. They can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. For example, they may inhibit enzyme activity or modulate receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val: A similar peptide with only L-amino acids.

    D-Leu-D-Glu-D-Thr-D-Ile-D-Leu-D-Ser-D-Leu-D-Leu-D-Ser-D-Val: A peptide with only D-amino acids.

Uniqueness

“Unk-Leu-D-Glu-D-aThr(1)-DL-Ile-Leu-DL-Ser-DL-Leu-DL-Leu-D-Ser-DL-Val-(1)” is unique due to its mixed L- and D-amino acid composition, which can confer distinct structural and functional properties compared to peptides with only L- or D-amino acids.

Properties

IUPAC Name

(4R)-5-[[(6R,18S,24R,25R)-21-[(2S)-butan-2-yl]-6,15-bis(hydroxymethyl)-25-methyl-9,12,18-tris(2-methylpropyl)-2,5,8,11,14,17,20,23-octaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-24-yl]amino]-4-[[(2S)-2-(3-hydroxytetradecanoylamino)-4-methylpentanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H114N10O17/c1-15-17-18-19-20-21-22-23-24-25-42(77)32-50(78)65-44(28-35(3)4)56(82)66-43(26-27-51(79)80)55(81)74-54-41(14)91-64(90)52(39(11)12)72-61(87)49(34-76)71-58(84)46(30-37(7)8)67-57(83)45(29-36(5)6)68-60(86)48(33-75)70-59(85)47(31-38(9)10)69-62(88)53(40(13)16-2)73-63(54)89/h35-49,52-54,75-77H,15-34H2,1-14H3,(H,65,78)(H,66,82)(H,67,83)(H,68,86)(H,69,88)(H,70,85)(H,71,84)(H,72,87)(H,73,89)(H,74,81)(H,79,80)/t40-,41+,42?,43+,44-,45?,46?,47-,48?,49+,52?,53?,54+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOLBAYDTRBYBA-OFFMHJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)C(NC(=O)[C@H](NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)[C@@H](NC(=O)C(NC1=O)[C@@H](C)CC)CC(C)C)CO)CC(C)C)CC(C)C)CO)C(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H114N10O17
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1295.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.